

A Technical Guide to O-Allylvanillin for the Research Community

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Compound of Interest

Compound Name: *O-allylvanillin*

Cat. No.: B1271678

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An in-depth examination of the commercial availability, purity grades, and experimental protocols for **O-allylvanillin**, a key building block in synthetic chemistry and drug discovery.

For researchers, scientists, and professionals in drug development, access to high-quality reagents and detailed experimental methodologies is paramount. **O-Allylvanillin** (also known as 3-methoxy-4-(allyloxy)benzaldehyde or 4-allyloxy-3-methoxybenzaldehyde), with its versatile chemical structure, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its commercial suppliers, available purity grades, and detailed experimental protocols for its synthesis and purification.

Commercial Suppliers and Purity Grades

O-Allylvanillin is available from a range of chemical suppliers catering to the research and development sector. The purity of the compound is a critical factor for its application in sensitive downstream processes, and suppliers typically offer various grades to meet different research needs. While "research grade" or purities of around 95% are common, higher purity grades are also available, which are essential for applications in medicinal chemistry and preclinical studies.

A summary of prominent commercial suppliers and their offered purity specifications for **O-allylvanillin** (CAS No. 22280-95-1) is presented below. It is important for researchers to consult the latest certificates of analysis (CoA) from the suppliers for batch-specific purity data.

Supplier	Purity Grade	Notes
MedChemExpress	>98.41% [1]	Purity confirmed by analytical testing. [1]
Enamine	Screening Compound	Available for purchase. Specific purity data should be requested.
TargetMol	Research Grade	Available for purchase. Specific purity data should be requested.
SyTracks	95%	Listed as a readily available purity grade.
Chemspace	Screening Compound	Lists multiple suppliers, including Enamine and Princeton Biomolecular Research.
ChemicalBook	Research Grade	Lists various international suppliers.

Note: The availability and specifications from suppliers are subject to change. Direct inquiry and CoA verification are recommended before procurement.

Experimental Protocols

The synthesis and purification of **O-allylvanillin** are standard procedures in organic chemistry laboratories. The most common synthetic route is the Williamson ether synthesis, starting from vanillin and an allyl halide.

Synthesis of O-Allylvanillin via Williamson Ether Synthesis

This protocol is based on established chemical literature and provides a general procedure for the synthesis of **O-allylvanillin**.

Materials:

- Vanillin
- Allyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve vanillin in anhydrous acetone.
- **Addition of Reagents:** To the stirred solution, add potassium carbonate, followed by the dropwise addition of allyl bromide.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

- **Extraction:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **O-allylvanillin**.

Purification of O-Allylvanillin

The crude product from the synthesis can be purified by either recrystallization or column chromatography to achieve the desired level of purity.

1. Purification by Recrystallization:

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Procedure:

- **Solvent Selection:** Determine a suitable solvent or solvent system in which **O-allylvanillin** is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
- **Dissolution:** Dissolve the crude **O-allylvanillin** in a minimal amount of the hot recrystallization solvent.
- **Hot Filtration (if necessary):** If any insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

2. Purification by Column Chromatography:

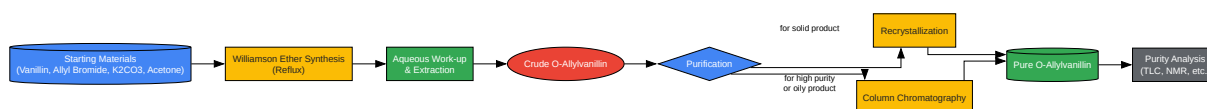
For higher purity or for purifying oily products, column chromatography is the preferred method.

Procedure:

- **Stationary Phase and Eluent Selection:** Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. The eluent system is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), with the optimal ratio determined by TLC analysis.
- **Loading the Sample:** Dissolve the crude **O-allylvanillin** in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
- **Elution:** Pass the eluent through the column and collect fractions.
- **Fraction Analysis:** Monitor the composition of the collected fractions using TLC.
- **Isolation:** Combine the fractions containing the pure **O-allylvanillin** and remove the solvent under reduced pressure to obtain the purified product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified **O-allylvanillin** product.



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Caption: Synthesis and Purification Workflow for **O-Allylvanillin**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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